molecular formula C3H7ClO3S B8275115 Hydroxymethyl-(beta-chloroethyl)-sulfone

Hydroxymethyl-(beta-chloroethyl)-sulfone

Cat. No.: B8275115
M. Wt: 158.60 g/mol
InChI Key: LLAQMFBIOHQFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxymethyl-(beta-chloroethyl)-sulfone is a sulfone derivative characterized by a hydroxymethyl (-CH₂OH) group and a beta-chloroethyl (-CH₂CH₂Cl) substituent attached to a sulfonyl (-SO₂-) core. The beta-chloroethyl group enables elimination reactions under nucleophilic conditions (e.g., glutathione (GSH) exposure), releasing chloride ions and forming electrophilic intermediates . The hydroxymethyl group may enhance solubility or serve as a site for further functionalization, distinguishing it from simpler sulfones like dimethyl sulfone or divinyl sulfone .

Properties

Molecular Formula

C3H7ClO3S

Molecular Weight

158.60 g/mol

IUPAC Name

2-chloroethylsulfonylmethanol

InChI

InChI=1S/C3H7ClO3S/c4-1-2-8(6,7)3-5/h5H,1-3H2

InChI Key

LLAQMFBIOHQFNY-UHFFFAOYSA-N

Canonical SMILES

C(CCl)S(=O)(=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Compound Name Substituents Key Reactivity/Applications Reference
Hydroxymethyl-(beta-chloroethyl)-sulfone -SO₂-CH₂OH and -SO₂-CH₂CH₂Cl Chloride elimination under nucleophilic attack (e.g., GSH); potential bioconjugation linker
Bis(beta-chloroethyl)-sulfone Two -SO₂-CH₂CH₂Cl groups Toxic metabolite of sulfur mustard; induces pyroptosis in hepatocytes via oxidative stress
Divinyl sulfone -SO₂-CH₂CH₂- (vinyl groups) Oxidative metabolite of sulfur mustard; forms adducts with thiols/nucleophiles
Methyl sulfone -SO₂-CH₃ Inhibits HIF-1α, PKM2, and ISCU1/2 in metastatic cancers; stabilizes microtubules
Sulindac sulfone Aryl sulfone with trifluoromethyl Binds VDAC proteins to inhibit mTOR signaling; anticancer properties
  • Chloride Elimination : this compound shares a chloride elimination pathway with bis(beta-chloroethyl)-sulfone. Both release Cl⁻ upon reaction with nucleophiles like GSH, generating reactive intermediates that may modify cellular targets .
  • Bioconjugation Potential: Unlike phenyltetrazole sulfone or maleimide linkers, this compound’s hydroxymethyl group may improve solubility and reduce off-target binding in antibody-drug conjugates (ADCs) .

Physicochemical Properties

  • Permeability: Sulfonamides (e.g., CCR2 antagonists) often exhibit higher PAMPA permeability than sulfones due to reduced polarity. However, this compound’s hydroxymethyl group may partially offset polarity, enhancing membrane penetration compared to non-hydroxylated analogs .
  • Molecular Modeling : Force field parameters for sulfones (optimized using dimethyl sulfone and ethyl methyl sulfone) suggest that this compound’s S=O bond lengths (~1.47 Å) and C-S-C-C dihedral angles (~180°) align with CHARMM parameters, enabling accurate simulations .

Data Tables

Table 2: Physicochemical Properties

Compound cLogP PAMPA Permeability (nm/s) Water Solubility (mg/mL)
This compound 1.8* 15* 25*
Sulfonamide (CCR2 antagonist) 1.0 120 50
Trifluoromethyl sulfone 4.7 8 5

*Predicted values based on structural analogs.

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

In aqueous acetic acid, hydrogen peroxide (H₂O₂) serves as a cost-effective oxidant. For example, β-hydroxy sulfides derived from cardanol epoxide and thiols are oxidized to sulfones in 65–90% yield using 30% H₂O₂. Applied to hydroxymethyl-(β-chloroethyl)-sulfide, this method would proceed via:

HS-CH₂CH₂Cl + HCHOHOCH₂-S-CH₂CH₂ClH₂O₂/HOAcHOCH₂-SO₂-CH₂CH₂Cl\text{HS-CH₂CH₂Cl + HCHO} \rightarrow \text{HOCH₂-S-CH₂CH₂Cl} \xrightarrow{\text{H₂O₂/HOAc}} \text{HOCH₂-SO₂-CH₂CH₂Cl}

Reaction conditions: 24–48 hr at 25°C, yielding ~80% product after column purification.

Oxone®-Catalyzed Oxidation

Oxone® (potassium peroxymonosulfate) in buffered aqueous acetone (pH 7.5–8.0) provides a milder alternative. A patent describes converting sodium salts of sulfides to sulfones in 94% yield using 1.35 equivalents of Oxone®. For hydroxymethyl-(β-chloroethyl)-sulfide:

HOCH₂-S-CH₂CH₂ClOxone®/NaHCO₃HOCH₂-SO₂-CH₂CH₂Cl\text{HOCH₂-S-CH₂CH₂Cl} \xrightarrow{\text{Oxone®/NaHCO₃}} \text{HOCH₂-SO₂-CH₂CH₂Cl}

Key advantages include shorter reaction times (2–4 hr) and compatibility with acid-sensitive groups.

Sulfinic Acid Condensation with Aldehydes

A two-step approach involves synthesizing β-chloroethyl sulfinic acid (Cl-CH₂CH₂-SO₂H) and reacting it with formaldehyde:

Synthesis of β-Chloroethyl Sulfinic Acid

β-Chloroethyl thiol (Cl-CH₂CH₂-SH) is oxidized using H₂O₂ under acidic conditions. Controlled addition prevents over-oxidation to sulfonic acid:

Cl-CH₂CH₂-SHH₂O₂/H⁺Cl-CH₂CH₂-SO₂H\text{Cl-CH₂CH₂-SH} \xrightarrow{\text{H₂O₂/H⁺}} \text{Cl-CH₂CH₂-SO₂H}

Yields range from 60–75% under optimized conditions (0–5°C, 2 hr).

Condensation with Formaldehyde

Sulfinic acids react with aldehydes in the presence of acid catalysts. A patent demonstrates this with p-toluenesulfinic acid and formaldehyde to yield α-hydroxymethyl sulfones:

Cl-CH₂CH₂-SO₂H + HCHOH⁺HOCH₂-SO₂-CH₂CH₂Cl\text{Cl-CH₂CH₂-SO₂H + HCHO} \xrightarrow{\text{H⁺}} \text{HOCH₂-SO₂-CH₂CH₂Cl}

Reaction in ethanol at 50°C for 6 hr affords the product in 70–85% yield.

Epoxide Ring-Opening and Subsequent Oxidation

Epoxide intermediates offer regioselective pathways. For example, thiolysis of ethylene oxide derivatives followed by oxidation:

Epoxide Thiolysis

Reacting ethylene oxide with β-chloroethyl thiol under basic conditions yields β-hydroxy sulfide:

Cl-CH₂CH₂-SH + CH₂(O)CH₂HOCH₂-S-CH₂CH₂Cl\text{Cl-CH₂CH₂-SH + } \text{CH₂(O)CH₂} \rightarrow \text{HOCH₂-S-CH₂CH₂Cl}

Amberlyst-15 in toluene catalyzes this step with >90% regioselectivity.

Oxidation to Sulfone

The resulting β-hydroxy sulfide is oxidized using H₂O₂/acetic acid or Oxone® as described in Section 1.

Protective Group Strategies

To prevent side reactions during sulfide synthesis, protective groups (e.g., tert-butyldimethylsilyl, TBS) are employed:

Silyl Protection

  • Protection : Mercaptoethanol reacts with TBSCl to form TBS-O-CH₂CH₂-SH.

  • Alkylation : Reaction with 1,2-dichloroethane yields TBS-O-CH₂CH₂-S-CH₂CH₂Cl.

  • Oxidation : H₂O₂/acetic acid converts the sulfide to the sulfone.

  • Deprotection : TBAF removes the TBS group, yielding HOCH₂-SO₂-CH₂CH₂Cl.

Comparative Analysis of Methods

Method Conditions Yield Advantages Challenges
H₂O₂ oxidationHOAc, 25°C, 24–48 hr70–80%Low cost, simple setupOver-oxidation risk
Oxone® oxidationNaHCO₃ buffer, 25°C, 2–4 hr85–94%Fast, mild conditionspH sensitivity
Sulfinic acid condensationH⁺/EtOH, 50°C, 6 hr70–85%Direct C–S bond formationRequires sulfinic acid synthesis
Epoxide thiolysisAmberlyst-15, toluene, 30°C65–75%RegioselectiveMulti-step process

Mechanistic Considerations

  • Sulfide Oxidation : Proceeds through a two-electron transfer mechanism, forming sulfoxide intermediates before final oxidation to sulfones.

  • Sulfinic Acid Condensation : Involves nucleophilic attack of the aldehyde carbonyl by sulfinic acid, followed by proton transfer and dehydration.

  • Epoxide Ring-Opening : Base-catalyzed thiolate attack at the less hindered epoxide carbon, followed by acid workup.

Scalability and Industrial Relevance

The Oxone®-mediated method is preferred for large-scale synthesis due to its short reaction time and compatibility with aqueous solvents. In contrast, the sulfinic acid route requires specialized intermediates, limiting its practicality .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hydroxymethyl-(beta-chloroethyl)-sulfone, and how can purity be ensured?

  • Methodology : A scalable approach involves coupling chloroethyl sulfone precursors with hydroxymethyl groups under controlled conditions. For example, THF and tert-butoxide (t-BuOK) can be used as a base at low temperatures (-78°C) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents ensures high purity. Reaction progress should be monitored using thin-layer chromatography (TLC) .
  • Key Data : Yield optimization (e.g., 70–85% purity post-crystallization) and spectral validation (IR, NMR) are critical.

Q. How can this compound be characterized structurally?

  • Methodology :

  • IR Spectroscopy : Identify sulfone (S=O) stretching vibrations at 1300–1350 cm⁻¹ and 1140–1190 cm⁻¹. Chloroethyl groups show C-Cl stretches near 600–800 cm⁻¹ .
  • NMR : 1^1H NMR peaks for hydroxymethyl protons appear at δ 3.5–4.0 ppm (split due to adjacent sulfone), while chloroethyl protons resonate at δ 3.0–3.5 ppm. 13^13C NMR confirms sulfone carbons at δ 50–60 ppm .

Q. What factors influence the hydrolytic stability of this compound?

  • Methodology : Conduct accelerated stability studies at varying pH (1–13) and temperatures (25–60°C). Monitor degradation via HPLC or LC-MS. Hydrolysis rates increase under alkaline conditions due to nucleophilic attack on the sulfone group. Buffered solutions (pH 7.4) at 37°C simulate physiological stability .
  • Data Insight : Half-life ranges from 24 hours (pH 12) to >1 week (pH 7), highlighting pH-dependent instability.

Advanced Research Questions

Q. How can the cytotoxic activity of this compound be evaluated in cancer models?

  • Methodology : Use in vitro assays (e.g., MTT or ATP-based viability tests) on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with controls like nitrogen mustards. Mechanistic studies may involve tubulin polymerization assays to assess microtubule disruption, similar to methyl sulfone derivatives .
  • Key Consideration : Dose-response curves and apoptosis markers (e.g., caspase-3 activation) validate specificity.

Q. What metabolic pathways interact with this compound, and how do they affect CYP enzymes?

  • Methodology : Perform in vitro CYP inhibition assays using human liver microsomes. Incubate the compound with CYP isoforms (e.g., 3A4, 2D6) and fluorogenic substrates. LC-MS quantifies metabolite formation. Sulfone metabolites of drugs like ziprasidone show competitive inhibition (Kᵢ < 10 μM), suggesting potential drug-drug interactions .

Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?

  • Methodology : Kinetic studies with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF). Monitor intermediates via 19^19F NMR (if fluorinated analogs are used) or trapping experiments. The sulfone group stabilizes transition states, favoring SN_\text{N}2 mechanisms at β-chloroethyl sites .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology : Apply statistical frameworks like one-way ANOVA with Tukey’s post-hoc test to compare replicate experiments (n ≥ 3). For example, allelopathy studies using dimethyl sulfone resolved variability in germination inhibition (IC₅₀ 0.5–1.0 mg/mL) via dose stratification and outlier analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.